molecular formula C30H26O2 B14302884 6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(3,4-dihydro-2H-1-benzopyran) CAS No. 118593-56-9

6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(3,4-dihydro-2H-1-benzopyran)

Cat. No.: B14302884
CAS No.: 118593-56-9
M. Wt: 418.5 g/mol
InChI Key: GPXYTZULWDTYNX-UHFFFAOYSA-N
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Description

6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(3,4-dihydro-2H-1-benzopyran): is a complex organic compound that belongs to the class of flavanones. Flavanones are a type of flavonoid, which are various aromatic, colorless ketones derived from flavone that often occur in plants as glycosides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(3,4-dihydro-2H-1-benzopyran) can be achieved through several methods. One common approach involves the coupling reaction of epoxide and hydroxy amine segments. The epoxide is prepared from an aldehyde with the requisite sulfur ylide, followed by nucleophilic opening with benzylamine . Another method involves palladium-catalyzed coupling reactions to synthesize 6-substituted-3,4-dihydro-2H-1-benzopyran-2-ones .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions is common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(3,4-dihydro-2H-1-benzopyran) undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biology and medicine, flavanones like this compound have been studied for their potential antioxidant, anti-inflammatory, and anticancer properties. They are also investigated for their role in modulating enzyme activity and signaling pathways .

Industry: Industrially, this compound can be used in the development of new pharmaceuticals, agrochemicals, and functional materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of 6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(3,4-dihydro-2H-1-benzopyran) involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress. It can also modulate enzyme activity by binding to active sites and altering their function .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: What sets 6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(3,4-dihydro-2H-1-benzopyran) apart is its biphenyl core, which provides additional stability and potential for diverse chemical modifications. This unique structure enhances its applicability in various scientific and industrial fields .

Properties

118593-56-9

Molecular Formula

C30H26O2

Molecular Weight

418.5 g/mol

IUPAC Name

6-[4-[4-(3,4-dihydro-2H-chromen-6-yl)phenyl]phenyl]-3,4-dihydro-2H-chromene

InChI

InChI=1S/C30H26O2/c1-3-27-19-25(13-15-29(27)31-17-1)23-9-5-21(6-10-23)22-7-11-24(12-8-22)26-14-16-30-28(20-26)4-2-18-32-30/h5-16,19-20H,1-4,17-18H2

InChI Key

GPXYTZULWDTYNX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC6=C(C=C5)OCCC6)OC1

Origin of Product

United States

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